Trovafloxacin hydrochloride
Description
Historical Context within Fluoroquinolone Research and Development
The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine (B1663885) synthesis. lums.ac.irresearchgate.net This initial compound, a 1,8-naphthyridine (B1210474) derivative, laid the groundwork for the development of a vast class of antibacterial agents. researchgate.net The subsequent generations of quinolones involved systematic structural modifications to enhance their potency and spectrum of activity. A significant leap forward was the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position, leading to the development of norfloxacin, the first of the fluoroquinolones. rjptonline.org This structural change broadened the antibacterial activity.
Trovafloxacin (B114552), with the manufacturer's code CP-99,219, emerged from a research program aimed at improving upon the activity of earlier fluoroquinolones like ciprofloxacin (B1669076), particularly against Gram-positive aerobic organisms and anaerobes. nih.gov Developed by Pfizer, it was part of the fourth generation of quinolones, which also includes compounds like clinafloxacin (B351) and moxifloxacin. rjptonline.org These newer agents were designed to have significant antimicrobial activity against a wide range of bacteria, including anaerobic and pneumococcal species, while maintaining activity against Gram-negative bacteria. rjptonline.org Trovafloxacin was approved by the FDA in 1997 and the EMA in 1998. guidetopharmacology.org However, it was later withdrawn from the market due to the risk of severe liver injury. nih.govwikipedia.orgnih.gov
Chemical Classification and Structural Distinctions within the Fluoroquinolone Class
Trovafloxacin is chemically classified as a fluoronaphthyridone, a derivative of the 1,8-naphthyridine nucleus. rxlist.comchemicalbook.com This distinguishes it from many other fluoroquinolones, which are based on a quinolone core. researchgate.net The fundamental structure of fluoroquinolones consists of a bicyclic heteroaromatic ring system. rjptonline.org
The chemical name for trovafloxacin is 7-(1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. rxlist.com Its hydrochloride salt has the chemical formula C20H16ClF3N4O3 and a molecular weight of 452.81 g/mol . hpc-standards.com
Several structural features set trovafloxacin apart from other fluoroquinolones:
N-1 Substituent: It possesses a 2,4-difluorophenyl group at the N-1 position. nih.gov Research has shown that the substitution at this position is crucial for antibacterial potency. For instance, replacing the difluorophenyl group with a cyclopropyl (B3062369) group can increase activity against certain organisms. asm.org
C-7 Substituent: A key and novel feature of trovafloxacin is the (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane ring system at the C-7 position. nih.govresearchgate.netrsc.org This bulky and unique side chain was a departure from the more common piperazine or 3-aminopyrrolidine (B1265635) substituents found in many other fluoroquinolones, such as ciprofloxacin and tosufloxacin, respectively. asm.orgasm.org This specific substituent was instrumental in enhancing its activity against Gram-positive bacteria and anaerobes. nih.govoup.com
C-8 Position: Unlike some quinolones that have a carbon atom at the C-8 position, trovafloxacin, being a naphthyridone, has a nitrogen atom at this position as part of its core ring structure. researchgate.net
These structural modifications were the result of extensive structure-activity relationship (SAR) studies aimed at optimizing the antibacterial profile and pharmacokinetic properties of the molecule. nih.govnih.gov
| Feature | Trovafloxacin | Ciprofloxacin |
| Core Nucleus | 1,8-Naphthyridone | Quinolone |
| N-1 Substituent | 2,4-difluorophenyl | Cyclopropyl |
| C-7 Substituent | (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexyl | Piperazinyl |
| C-8 Atom | Nitrogen | Carbon |
Significance of the Naphthyridone Nucleus in its Molecular Design
The core of trovafloxacin is a 1,8-naphthyridine ring system, a key element in its chemical architecture and biological function. nih.govrxlist.com The bactericidal action of trovafloxacin, like other fluoroquinolones, stems from its ability to inhibit bacterial DNA gyrase and topoisomerase IV. nih.govdrugbank.com These enzymes are essential for bacterial DNA replication, transcription, and repair. drugbank.com
The naphthyridone nucleus, along with the carboxylic acid at position 3 and the ketone at position 4, forms the pharmacophore responsible for binding to the DNA-enzyme complex. The specific substituents at other positions on this nucleus modulate the compound's spectrum of activity, potency, and pharmacokinetic properties.
Structure
3D Structure of Parent
Properties
CAS No. |
146961-34-4 |
|---|---|
Molecular Formula |
C20H16ClF3N4O3 |
Molecular Weight |
452.818 |
IUPAC Name |
7-[(1S,5R)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H15F3N4O3.ClH/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H/t10-,11+,16?; |
InChI Key |
VOYNIHWZMLJQHF-GIPYJWDTSA-N |
SMILES |
C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F.Cl |
Synonyms |
1,8-Naphthyridine-3-carboxylic acid, 7-(6-amino-3-azabicyclo3.1.0hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride, (1.alpha.,5.alpha.,6.alpha.)- |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivations
Chemical Derivatization for Soluble Salts and Prodrug Forms
Prodrug Design and Chemical Conversion (e.g., Alatrofloxacin)
To overcome the low aqueous solubility of trovafloxacin (B114552) at physiological pH, a prodrug, alatrofloxacin (B117182), was designed for intravenous administration. oup.comtg.org.au Alatrofloxacin is the L-alanyl-L-alanyl derivative of trovafloxacin. oup.comdrugs.com This chemical modification significantly enhances water solubility, making it suitable for formulation as an injectable solution. oup.comtg.org.au
The chemical conversion of alatrofloxacin back to the active trovafloxacin occurs rapidly within the body. ncats.io Following intravenous administration, the L-alanyl-L-alanine dipeptide side chain is quickly cleaved by peptidases in vivo through hydrolysis. drugs.com This conversion is highly efficient; plasma concentrations of alatrofloxacin fall below quantifiable levels within 5 to 10 minutes after the completion of a one-hour infusion, indicating a swift and complete release of the active trovafloxacin molecule. drugs.comresearchgate.netoup.com The bactericidal action is therefore attributable to the parent compound, trovafloxacin, which is generated from the prodrug. ncats.io
Table 2: Physicochemical Properties of Trovafloxacin and Alatrofloxacin
| Compound | Chemical Form | Molecular Weight ( g/mol ) | Water Solubility | Rationale for Use |
|---|---|---|---|---|
| Trovafloxacin | Base | 416.36 | Low (15 mg/L at physiological pH) oup.com | Oral administration |
| Alatrofloxacin | Prodrug (L-alanyl-L-alanine derivative) | 558.51 | High (Equivalent to 22 g/L of trovafloxacin) oup.com | Intravenous administration tg.org.au |
Molecular Mechanism of Action
Primary Target Inhibition: Bacterial Type II Topoisomerases
Trovafloxacin (B114552) exerts its antibacterial activity by blocking the activity of DNA gyrase and topoisomerase IV. drugbank.com These enzymes are vital for bacterial survival, as they manage the topological states of DNA. nih.govnih.gov DNA gyrase introduces negative supercoils into DNA, a process necessary for the initiation of replication, while topoisomerase IV is primarily involved in decatenating (unlinking) replicated chromosomes. nih.govyoutube.com
DNA gyrase, a tetramer composed of two GyrA and two GyrB subunits, is a primary target of trovafloxacin. nih.govdrugbank.com The enzyme's function is to introduce negative supercoils into the bacterial DNA, which helps to relieve the torsional stress that accumulates ahead of the replication fork as the DNA unwinds. youtube.com Trovafloxacin binds to the enzyme, preventing it from resealing the transient double-strand breaks it creates, which is a critical step in its catalytic cycle. youtube.comnih.gov This inhibition disrupts the management of DNA supercoiling, which is essential for DNA replication and transcription. nih.govdrugs.com In some bacteria, such as Clostridium perfringens, DNA gyrase is considered the primary target for trovafloxacin. drugbank.com
Topoisomerase IV is another essential type II topoisomerase targeted by trovafloxacin. nih.govdrugbank.com This enzyme is structurally similar to DNA gyrase and consists of two ParC and two ParE subunits, which are homologous to GyrA and GyrB, respectively. nih.govnih.gov The primary role of topoisomerase IV is to separate the interlinked daughter chromosomes following DNA replication, a process known as decatenation. drugs.comnih.gov By inhibiting topoisomerase IV, trovafloxacin prevents the proper segregation of chromosomal DNA into the daughter cells during cell division. nih.govdrugs.com For many gram-positive bacteria, such as Streptococcus pneumoniae, topoisomerase IV is the preferential target of trovafloxacin. youtube.comnih.gov
| Enzyme | Subunits | Primary Function | Bacterial Group Example (Primary Target) |
|---|---|---|---|
| DNA Gyrase (Topoisomerase II) | GyrA, GyrB | Introduces negative supercoils, relieves torsional stress during replication. youtube.com | Gram-negative bacteria, Clostridium perfringens. youtube.comdrugbank.com |
| Topoisomerase IV | ParC, ParE | Decatenates daughter chromosomes for segregation. drugs.comnih.gov | Gram-positive bacteria, Streptococcus pneumoniae. youtube.comnih.gov |
The core mechanism of trovafloxacin's inhibitory action involves trapping the topoisomerase enzyme on the bacterial DNA. nih.gov Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it at a stage where the DNA is cleaved. youtube.comnih.gov This results in the formation of a stable ternary complex consisting of trovafloxacin, the topoisomerase (either DNA gyrase or topoisomerase IV), and the cleaved DNA. nih.gov This complex physically obstructs the progression of the DNA replication and transcription machinery along the DNA strand. researchgate.net The stabilization of these "cleaved complexes" prevents the re-ligation of the DNA backbone, leading to an accumulation of double-strand breaks. nih.govacs.org
Downstream Cellular and Sub-cellular Effects in Bacteria
The inhibition of type II topoisomerases and the formation of stable ternary complexes trigger a cascade of detrimental downstream effects within the bacterial cell, ultimately leading to its death.
By inhibiting DNA gyrase, trovafloxacin prevents the removal of positive superhelical twists that accumulate ahead of the replication forks. youtube.com This topological stress halts the progression of the replication machinery, thereby rapidly inhibiting bacterial DNA synthesis. youtube.comresearchgate.net The stalled replication forks can eventually collapse, leading to the formation of lethal double-strand DNA breaks. researchgate.net Furthermore, since DNA gyrase is also involved in processes that facilitate transcription, its inhibition by trovafloxacin also interferes with the synthesis of RNA. nih.govdrugs.com
The inhibition of topoisomerase IV has profound consequences for bacterial cell division. mdpi.com Topoisomerase IV is essential for the decatenation, or unlinking, of the two newly replicated circular daughter chromosomes. drugs.comyoutube.com When trovafloxacin inhibits this enzyme, the daughter chromosomes remain interlinked. youtube.com This failure to properly partition the chromosomes prevents the completion of cell division, leading to the formation of elongated or filamentous cells and ultimately resulting in cell death. nih.govmdpi.com
| Effect | Primary Enzyme Target Involved | Cellular Consequence |
|---|---|---|
| Disruption of DNA Replication | DNA Gyrase | Halts DNA synthesis due to unresolved supercoiling; leads to double-strand breaks. youtube.comresearchgate.net |
| Disruption of Transcription | DNA Gyrase | Inhibits RNA synthesis. nih.govdrugs.com |
| Interference with Chromosomal Partitioning | Topoisomerase IV | Prevents segregation of daughter chromosomes. drugs.comyoutube.com |
| Inhibition of Cell Division | Topoisomerase IV | Leads to failed cytokinesis and bacterial cell death. nih.govmdpi.com |
Exploration of Novel Molecular Interactions beyond Topoisomerases
While the primary antibacterial action of trovafloxacin hydrochloride is attributed to its inhibition of bacterial DNA gyrase and topoisomerase IV, emerging research has identified significant interactions with other molecular targets, revealing a broader and more complex pharmacological profile. These non-canonical interactions are crucial for understanding the full spectrum of the compound's biological effects.
Pannexin 1 (PANX1) Channel Inhibition Mechanisms
Trovafloxacin has been identified as a potent and selective inhibitor of the Pannexin 1 (PANX1) channel, a large-pore channel in the plasma membrane that facilitates the passage of ions and small molecules up to ~1 kDa, including ATP. nih.gov This inhibitory action is direct and occurs at concentrations observed in human plasma. nih.govnih.gov
A small molecule screen identified trovafloxacin as a novel PANX1 inhibitor. nih.govnih.gov Further studies demonstrated that trovafloxacin dose-dependently inhibits PANX1 channel activity, with an IC50 of 4 μM for the PANX1 inward current. medchemexpress.com This inhibition is comparable to that of the known pannexin inhibitor, carbenoxolone. nih.gov Importantly, trovafloxacin's inhibitory effect is selective for PANX1, as it does not inhibit the structurally similar connexin 43 gap junction or PANX2. medchemexpress.comresearchgate.net The mechanism of inhibition is believed to be a direct blockade of the channel, as trovafloxacin can reduce PANX1 single-channel activity in cell-free membrane patches. researchgate.net
Modulation of Apoptotic Processes in Model Systems (e.g., dysregulated fragmentation, ATP release)
The inhibition of PANX1 by trovafloxacin has significant consequences for the process of apoptosis, or programmed cell death. nih.gov During apoptosis, PANX1 channels are typically opened by caspase-mediated cleavage, allowing for the release of nucleotides like ATP, which act as "find-me" signals to attract phagocytes for the clearance of apoptotic cells. nih.govnih.gov
Trovafloxacin disrupts this process by blocking the PANX1 channel, thereby inhibiting the release of ATP from apoptotic cells. nih.govmedchemexpress.com This blockade does not, however, interfere with the activation of caspases 3 and 7 or the caspase-mediated cleavage of PANX1 itself. nih.gov A key consequence of PANX1 inhibition by trovafloxacin is the dysregulated fragmentation of apoptotic cells. nih.govmedchemexpress.com Instead of undergoing orderly disassembly, cells treated with trovafloxacin during apoptosis show an increased formation of smaller apoptotic bodies. nih.gov This effect is concentration-dependent and is not observed with other quinolone antibiotics like levofloxacin (B1675101) and ciprofloxacin (B1669076). nih.gov Genetic deletion of PANX1 produces a similar effect, highlighting the crucial role of this channel in maintaining cellular integrity during the final stages of apoptosis. nih.govnih.gov
Interactive Data Table: Effect of Trovafloxacin on Apoptotic Processes
| Parameter | Effect of Trovafloxacin | Finding | Source |
| PANX1 Channel Activity | Inhibition | Dose-dependent inhibition of TO-PRO-3 uptake. | nih.gov |
| ATP Release | Inhibition | Significant reduction in ATP release from apoptotic cells. | nih.gov |
| Apoptotic Body Formation | Enhancement | Increased formation of smaller apoptotic bodies. | nih.gov |
| Caspase 3/7 Activation | No effect | Did not inhibit caspase activation. | nih.gov |
Effects on Intracellular Signaling Pathways (e.g., MAPK, NF-κB activation) in Cellular Models
Trovafloxacin has been shown to modulate key intracellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are central to inflammation and cell survival.
In HepG2 liver cells, trovafloxacin was found to prolong the activation of MAPKs induced by tumor necrosis factor (TNF). medchemexpress.com Specifically, research in RAW 264.7 macrophage-like cells demonstrated that trovafloxacin pretreatment increases the phosphorylation of MAPKs, including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), even before stimulation with lipopolysaccharide (LPS). nih.gov This pre-activation of MAPK signaling pathways is required for the trovafloxacin-mediated potentiation of TNF release induced by LPS. nih.gov
Regarding the NF-κB pathway, co-treatment of HepG2 cells with trovafloxacin and TNF leads to an increased expression of early NF-κB-related factors such as A20 and IκBα. medchemexpress.com The activation of NF-κB is a critical step in the inflammatory response, and its modulation by trovafloxacin in conjunction with inflammatory signals like TNF suggests a mechanism by which the drug could contribute to inflammatory potentiation. nih.govnih.gov
Structure Activity Relationship Sar Studies
Influence of the 1,8-Naphthyridine (B1210474) Nucleus on Antimicrobial Activity
Trovafloxacin (B114552) is a fluoronaphthyridone, a class of compounds related to fluoroquinolone antibacterials. tapermd.com Its core is a 1,8-naphthyridine ring system. tapermd.comoup.com This nucleus is a critical component for the compound's potent antimicrobial activity. innovareacademics.incore.ac.uk The nitrogen atom at the C-8 position technically classifies trovafloxacin as a naphthyridone, a structural feature associated with a long elimination half-life. oup.comcore.ac.uk
Role of the 3-azabicyclo[3.1.0]hexyl Moiety at the C-7 Position
A defining feature of trovafloxacin is the novel (1α, 5α, 6α)-6-amino-3-azabicyclo[3.1.0]hexyl substituent at the C-7 position. nih.govtapermd.comoup.com This particular moiety was the result of research aimed at enhancing activity against Gram-positive aerobic organisms and anaerobes compared to earlier fluoroquinolones like ciprofloxacin (B1669076). nih.govoup.com
The discovery that cyclopropyl-fused pyrrolidines, specifically amino- and aminomethyl-substituted 3-azabicyclo[3.1.0]hexanes, were promising C-7 substituents led to the development of trovafloxacin. oup.com These substituents conferred superior in-vitro Gram-positive activity. oup.com The uniqueness of this side chain is highlighted when compared to other fluoroquinolones. For instance, tosufloxacin, which has a 3-aminopyrrolidine (B1265635) substituent at the C-7 position, shows a loss in activity against certain organisms, indicating the criticality of the 3-azabicyclo[3.1.0]hexyl moiety for potent activity. nih.gov Similarly, compounds with a piperazine (B1678402) at C-7, like ciprofloxacin, or a methylpiperazine, like ofloxacin, lack the same level of activity against specific pathogens, further emphasizing the importance of the C-7 substituent in defining the antimicrobial spectrum. nih.gov
Impact of Fluorine Substitutions at Key Positions (e.g., C-6)
The presence of fluorine atoms at key positions is a hallmark of the fluoroquinolone class and is critical for the potent activity of trovafloxacin. oup.com Trovafloxacin possesses a fluorine atom at the C-6 position and a 2,4-difluorophenyl group at the N-1 position. tapermd.comcore.ac.uk
The C-6 fluorine atom is considered inviolable for potent antibacterial activity and has become a defining feature of this class of antibiotics. oup.comnih.gov This substitution significantly increases the penetration of the drug into the bacterial cell and enhances its activity, particularly against Gram-negative bacteria. nih.gov The introduction of a fluorine atom at C-6 can increase the potency by 5- to 100-fold compared to other halogen substitutions. nih.gov
Correlating Structural Features with Specific Target Binding Affinities (DNA Gyrase, Topoisomerase IV)
The bactericidal action of trovafloxacin is a result of its inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. tapermd.commedchemexpress.comdrugbank.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. tapermd.com The various structural components of trovafloxacin play distinct roles in its affinity for these targets.
The primary target of trovafloxacin in Streptococcus pneumoniae is the ParC subunit of DNA topoisomerase IV. nih.gov However, it also demonstrates significant activity against DNA gyrase. nih.govnih.gov The ability of trovafloxacin to effectively target both enzymes contributes to its potent antibacterial action. nih.gov Mutations in the genes encoding these enzymes (parC and gyrA) are required to confer high-level resistance, indicating that the drug has a dual mechanism of action. nih.govnih.gov
Studies have shown that while trovafloxacin has a preference for topoisomerase IV, it retains clinically relevant activity against mutants with alterations in this enzyme. nih.gov The enhanced activity of trovafloxacin against pneumococci is thought to be a combination of its potent inhibition of both DNA gyrase and topoisomerase IV, and potentially reduced efflux from the bacterial cell. nih.gov
| Compound | Target Enzyme | IC50 (µM) | CC25 (µM) |
|---|---|---|---|
| Trovafloxacin | DNA Gyrase | - | - |
| Topoisomerase IV | - | - | |
| Ciprofloxacin | DNA Gyrase | 20 | 10 |
| Topoisomerase IV | 1.5 | 1.0 | |
| Sparfloxacin | DNA Gyrase | 10 | 5 |
| Topoisomerase IV | 0.5 | 1.0 | |
| Clinafloxacin (B351) | DNA Gyrase | 1 | 0.3 |
| Topoisomerase IV | 0.1 | 0.1 |
Data for Trovafloxacin was not available in the provided search results. Data for comparator fluoroquinolones against S. pneumoniae enzymes is presented. IC50 is the concentration that inhibits 50% of enzyme activity. CC25 is the concentration that induces DNA cleavage in 25% of the DNA. asm.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their structural features. fda.govjocpr.com QSAR models are developed by identifying correlations between the chemical structures of compounds and their biological activities, such as antimicrobial potency or potential for adverse effects. fda.govresearchgate.net
For quinolone antibacterials, QSAR studies have been employed to understand the factors that influence their genotoxic potential and other biological properties. pku.edu.cnresearchgate.net These models often use descriptors such as the octanol-water partition coefficient (logP), which represents hydrophobicity, and quantum chemical parameters like the energies of the highest occupied molecular orbital (εHOMO) and the lowest unoccupied molecular orbital (εLUMO). researchgate.net
In the context of trovafloxacin and related fluoroquinolones, QSAR models can help in predicting their efficacy and potential for adverse effects by analyzing their structural attributes. fda.govnih.gov For example, a QSAR model was developed to predict the hepatotoxicity risk of various drugs, including trovafloxacin. researchgate.net Such models can be valuable tools in the early stages of drug development to prioritize candidates with a higher likelihood of success. nih.gov
| Descriptor | Significance |
|---|---|
| logP (octanol-water partition coefficient) | Represents the hydrophobicity of the molecule, influencing absorption and distribution. researchgate.net |
| εHOMO (Energy of the Highest Occupied Molecular Orbital) | An electronic descriptor related to the molecule's ability to donate electrons. researchgate.net |
| εLUMO (Energy of the Lowest Unoccupied Molecular Orbital) | An electronic descriptor related to the molecule's ability to accept electrons. researchgate.net |
| SsssCE-index, SsOHcount, SsssNcount, SdssPcount | Topological descriptors that can be significant in predicting properties like hepatotoxicity. researchgate.net |
Pre Clinical Pharmacological Characterization Molecular and Cellular Levels
Molecular Transport and Uptake Mechanisms across Biological Membranes in Model Systems
Trovafloxacin (B114552) demonstrates efficient absorption and distribution, indicating effective transport across biological membranes. Following oral administration, it is well-absorbed from the gastrointestinal tract, with an absolute bioavailability of approximately 88%. drugbank.comfda.govfda.gov This absorption is not significantly affected by the presence of food. fda.govfda.gov Studies involving administration via nasogastric tube directly into the stomach showed systemic exposure identical to that of intact oral tablets, although duodenal administration resulted in a 30% reduction in exposure. fda.gov
Once absorbed, trovafloxacin distributes rapidly and widely throughout the body, leading to significantly higher concentrations in most target tissues compared to plasma or serum levels. fda.govfda.gov While specific molecular transporters have not been fully elucidated in all cell types, its ability to accumulate in phagocytes is a known characteristic of the fluoroquinolone class. asm.org The uptake process is generally rapid, not saturable over a wide range of concentrations, and has a low activation energy, suggesting that it likely occurs via passive diffusion driven by concentration gradients. asm.org The chemical properties of trovafloxacin, including its small molecular size, facilitate its penetration into extravascular and intracellular spaces. nih.gov
Metabolic Pathways and Metabolite Identification in Experimental Models
The metabolism of trovafloxacin primarily proceeds through conjugation reactions, with a minimal role for oxidative metabolism by the cytochrome P450 (CYP) system. drugbank.comfda.govnih.govdrugs.com Approximately 50% of an oral dose is excreted as the unchanged parent drug, with the majority found in the feces (43%) and a smaller portion in the urine (6%). fda.govfda.govnih.gov The remaining portion of the drug is eliminated as various metabolites.
The principal metabolic pathways for trovafloxacin are glucuronidation and N-acetylation. drugbank.comnih.gov
Glucuronidation: The major metabolite is the ester glucuronide (M1), formed by conjugation at the carboxylic acid group. fda.govnih.gov This metabolite is primarily found in the urine, accounting for approximately 13% of an administered dose. drugbank.comnih.govdrugs.com In human studies, the trovafloxacin glucuronide was also identified as the major circulating metabolite in serum, representing about 22% of the circulating radioactivity. nih.gov
N-acetylation: The N-acetyl metabolite (M3) is formed at the primary amino group of the 3-azabicyclo[3.1.0]hexyl ring. fda.govsrce.hr This metabolite is predominantly excreted in the feces, constituting about 9% of the administered dose. drugbank.comnih.govdrugs.com It is also detected in serum, accounting for 2.5% of the dose. fda.govnih.govdrugs.com Studies in dogs suggest that the formation of the N-acetyl metabolite may involve intestinal microflora. nih.gov
In human studies, a glucuronide conjugate of the N-acetyl metabolite (M2) was also identified in the urine. nih.gov
In addition to the primary conjugation products, several minor metabolites of trovafloxacin have been identified in both urine and feces. drugbank.comfda.govnih.gov These metabolites collectively account for less than 4% of the administered dose. drugbank.comfda.govnih.govdrugs.com
Diacid metabolite drugbank.comfda.gov
Hydroxycarboxylic acid metabolite (M6) drugbank.comfda.govnih.gov
Sulfamate (or N-sulfoconjugate) metabolite (M4) drugbank.comfda.govnih.govsrce.hr
The hydroxycarboxylic acid analog was tentatively identified in the bile of dogs. nih.gov The sulfate (B86663) conjugate of trovafloxacin was found to be a major fecal metabolite in human studies. nih.gov
| Metabolite | Metabolic Pathway | Primary Excretion Route | Percentage of Administered Dose (%) | Source |
|---|---|---|---|---|
| Ester Glucuronide (M1) | Glucuronidation | Urine | ~13% | drugbank.comnih.govdrugs.com |
| N-acetyl metabolite (M3) | N-acetylation | Feces | ~9% | drugbank.comnih.govdrugs.com |
| Diacid, Hydroxycarboxylic acid, Sulfamate | Various | Urine and Feces | <4% (collectively) | drugbank.comfda.govnih.gov |
Protein Binding Interactions with Biological Macromolecules in Model Systems
Trovafloxacin exhibits moderate binding to plasma proteins. The mean plasma protein bound fraction is approximately 76%. drugbank.com This binding is reported to be independent of the drug's concentration in the plasma. drugbank.comfda.govfda.gov Like most fluoroquinolones, trovafloxacin predominantly binds to albumin, the most abundant protein in plasma. nih.govjiwaji.edu
Molecular docking studies have provided insight into the nature of the interaction between trovafloxacin and plasma proteins. semanticscholar.org The binding is facilitated by interactions with both hydrophobic and hydrophilic amino acid residues. semanticscholar.org Key hydrophobic amino acids involved include Leucine, Valine, Phenylalanine, Methionine, Alanine, and Tyrosine, while hydrophilic interactions occur with residues such as Glutamine and Arginine. semanticscholar.org The formation of these drug-protein complexes is generally reversible and involves weak chemical bonds like hydrophobic and ionic bonds. jiwaji.edu
| Parameter | Finding | Source |
|---|---|---|
| Mean Plasma Protein Binding | ~76% | drugbank.com |
| Concentration Dependence | Independent | drugbank.comfda.govfda.gov |
| Primary Binding Protein | Albumin | nih.govjiwaji.edu |
| Key Interacting Amino Acid Types | Hydrophobic and Hydrophilic | semanticscholar.org |
Mechanisms of Antimicrobial Resistance
Target-Mediated Resistance Mechanisms
The primary targets of trovafloxacin (B114552) are two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. nih.govnih.gov Alterations in these enzymes are a major cause of resistance.
Resistance to quinolones, including trovafloxacin, is frequently the result of point mutations within specific segments of the genes that code for the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). brieflands.combrieflands.com These specific segments are known as the quinolone resistance-determining regions (QRDRs). brieflands.comasm.org In many bacteria, mutations in the QRDR of the gyrA gene, which encodes a subunit of DNA gyrase, are a common cause of resistance. brieflands.com For instance, in Escherichia coli, mutations often occur at codons 83 and 87 of the gyrA gene. brieflands.com Similarly, in Pseudomonas aeruginosa, a mutation at threonine-83 in GyrA is a frequent finding in resistant strains. plos.org
Mutations in the parC gene, which codes for a subunit of topoisomerase IV, also contribute significantly to resistance. brieflands.com In Streptococcus pneumoniae, mutations in parC are often the initial step in developing resistance to many fluoroquinolones. nih.gov Common amino acid substitutions in ParC that confer resistance are found at positions corresponding to serine-79 and aspartic acid-83 in S. pneumoniae. nih.gov
The table below illustrates common mutations found in the QRDR of gyrA and parC in various bacteria.
| Gene | Common Mutation Sites (Codon) | Resulting Amino Acid Change (Example) | Associated Bacteria |
| gyrA | 83 | Serine -> Leucine/Phenylalanine | E. coli, K. pneumoniae jpedres.org |
| gyrA | 87 | Aspartate -> Asparagine/Glycine | E. coli, K. pneumoniae plos.orgjpedres.org |
| parC | 80 | Serine -> Isoleucine | E. coli, K. pneumoniae jpedres.org |
| parC | 84 | Glutamate -> Valine/Lysine | E. coli, K. pneumoniae jpedres.org |
| gyrA | 81 | Glycine -> Cysteine | Clostridium perfringens nih.gov |
| parC | 89 | Serine -> Isoleucine | Clostridium perfringens nih.gov |
This table is based on data from multiple bacterial species and may not be exhaustive for all organisms.
High-level resistance to fluoroquinolones often develops through a stepwise accumulation of mutations. brieflands.com The initial mutation typically occurs in the primary drug target, leading to a low level of resistance. Subsequent mutations in the secondary target or additional mutations in the primary target can then lead to higher levels of resistance. brieflands.com
In many Gram-positive bacteria, such as S. pneumoniae, topoisomerase IV is the primary target for many fluoroquinolones. asm.org Therefore, the first mutation often appears in the parC gene. nih.govasm.org A subsequent mutation in the gyrA gene is then required to achieve high-level resistance. nih.gov Conversely, in many Gram-negative bacteria like E. coli, DNA gyrase is the primary target, and the initial mutation is typically found in gyrA, followed by mutations in parC. brieflands.comjmb.or.kr
For trovafloxacin, studies in S. pneumoniae suggest that its preferential target is ParC, as mutations in this enzyme lead to an increase in the minimum inhibitory concentration (MIC) of the drug. asm.org The development of high-level resistance to another fluoroquinolone, clinafloxacin (B351), in S. pneumoniae demonstrated a clear sequential pathway of mutations alternating between gyrase and topoisomerase IV genes. asm.org
The accumulation of these mutations results in a cumulative decrease in the drug's affinity for its target enzymes, thereby reducing its inhibitory effect.
The mutations within the QRDRs of gyrA and parC lead to conformational changes in the DNA gyrase and topoisomerase IV enzymes. nih.gov These structural alterations reduce the binding affinity of trovafloxacin to the enzyme-DNA complex. This decreased affinity means that a higher concentration of the drug is required to inhibit the enzyme's function, leading to clinical resistance.
Studies have shown that a single mutation in either gyrA or parC can lead to a measurable increase in the MIC of a fluoroquinolone. asm.org When mutations are present in both genes, the effect is often synergistic, resulting in a significantly higher level of resistance. brieflands.comnih.gov For example, in S. pneumoniae, while a single parC mutation increases the trovafloxacin MIC, the presence of both parC and gyrA mutations leads to even greater resistance. asm.org
Efflux Pump Systems and their Molecular Basis
Another significant mechanism of resistance is the active removal of the antibiotic from the bacterial cell by efflux pumps. oup.comoup.com
Bacteria possess various families of transport proteins that can function as efflux pumps, including the major facilitator superfamily (MFS), the ATP-binding cassette (ABC) family, the resistance-nodulation-division (RND) family, the small multidrug resistance (SMR) family, and the multidrug and toxic compound extrusion (MATE) family. asm.orgresearchgate.net
In Gram-negative bacteria like P. aeruginosa, several RND-type efflux systems, such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN, are known to export a wide range of antibiotics, including fluoroquinolones. oup.comnih.gov Trovafloxacin has been shown to be a substrate for these efflux systems. oup.comcapes.gov.br Interestingly, in vitro studies have shown that trovafloxacin can differentially select for mutants overexpressing specific efflux pumps compared to other fluoroquinolones like ciprofloxacin (B1669076). nih.gov
In Gram-positive bacteria such as Staphylococcus aureus, the NorA efflux pump (an MFS transporter) is a well-characterized system that confers resistance to fluoroquinolones. nih.gov In S. pneumoniae, the PmrA efflux pump has been identified as contributing to fluoroquinolone resistance. asm.org
The table below summarizes some of the key efflux pumps involved in fluoroquinolone resistance.
| Efflux Pump Family | Specific Pump(s) | Host Organism(s) | Substrates Include |
| RND | MexAB-OprM, MexCD-OprJ, MexEF-OprN, MexXY | Pseudomonas aeruginosa | Fluoroquinolones, β-lactams, tetracycline (B611298) oup.comnih.gov |
| MFS | NorA, LfrA | Staphylococcus aureus, Mycobacterium smegmatis | Fluoroquinolones asm.orgnih.gov |
| ABC | - | Various | - |
| SMR | - | Various | - |
| MATE | - | Various | - |
The primary function of efflux pumps in the context of antibiotic resistance is to actively transport drug molecules out of the bacterial cytoplasm. researchgate.netmicrobialcell.com This process reduces the intracellular concentration of the antibiotic to sub-inhibitory levels, preventing it from reaching its target enzymes, DNA gyrase and topoisomerase IV, in sufficient quantities to be effective. microbialcell.comencyclopedia.pub
The overexpression of efflux pump genes, often due to mutations in their regulatory genes, leads to an increased number of pumps in the bacterial cell membrane and, consequently, more efficient drug extrusion. oup.com This mechanism can confer low to moderate levels of resistance on its own and can also act in concert with target-site mutations to produce high-level clinical resistance. mdpi.com The activity of these pumps can often be counteracted by efflux pump inhibitors, which can restore the susceptibility of resistant bacteria to the antibiotic. encyclopedia.pub
Plasmid-Mediated Quinolone Resistance (PMQR) Genes and Horizontal Gene Transfer
The emergence of quinolone resistance through plasmid-mediated mechanisms presents a significant clinical challenge due to the potential for rapid dissemination via horizontal gene transfer. Unlike the more common mechanism of spontaneous chromosomal mutations, plasmid-mediated quinolone resistance (PMQR) is conferred by specific genes located on mobile genetic elements. nih.govfrontiersin.org Although these PMQR determinants typically provide only a low level of resistance, their presence can facilitate the selection of mutants with higher levels of resistance. nih.govfrontiersin.org
Three primary mechanisms of PMQR have been identified:
Target Protection: This is mediated by the qnr gene family (qnrA, qnrB, qnrC, qnrD, qnrS, and qnrVC). nih.gov These genes encode proteins belonging to the pentapeptide repeat family, which protect the primary targets of quinolones—DNA gyrase and topoisomerase IV—from inhibition. nih.govfrontiersin.org The qnr genes are believed to have originated from the chromosomes of aquatic bacteria. nih.gov
Enzymatic Modification: The aac(6')-Ib-cr gene, a variant of an aminoglycoside acetyltransferase, is capable of modifying and inactivating certain fluoroquinolones with a piperazinyl substituent, such as ciprofloxacin and norfloxacin. frontiersin.orgresearchgate.net
Active Efflux: Specific efflux pumps encoded by plasmid genes, including qepA and oqxAB, can actively transport fluoroquinolones out of the bacterial cell, reducing their intracellular concentration. frontiersin.orgresearchgate.net
While the phenomenon of PMQR is well-documented for fluoroquinolones like ciprofloxacin, specific reports detailing the interaction between these plasmids and trovafloxacin are less common. The primary mechanisms of resistance to trovafloxacin remain chromosomal mutations. oup.com However, the horizontal transfer of PMQR genes via plasmids among bacteria is a recognized pathway for the spread of low-level quinolone resistance, creating a background in which higher-level, mutation-driven resistance can more easily emerge. frontiersin.orgfrontiersin.org The transfer of resistance genes between different bacterial species, such as between commensal Neisseria species and pathogenic N. meningitidis, has been documented as a mechanism for acquiring quinolone resistance. asm.orgresearchgate.net
In Vitro Development of Resistance and Associated Frequencies
The potential for resistance to develop under selective pressure is a critical aspect of an antimicrobial's profile. For trovafloxacin, resistance develops in vitro through a slow, multi-step mutational process, similar to other fluoroquinolones. drugbank.com The general frequency of spontaneous mutation leading to in vitro resistance to trovafloxacin is estimated to be between 1x10⁻⁷ and 10⁻¹⁰. drugbank.com
Studies involving serial passage of bacteria in subinhibitory concentrations of trovafloxacin have demonstrated its capacity to select for resistant mutants. However, compared to some other fluoroquinolones, this development can be slower or require more steps. nih.gov For example, in a study with penicillin-resistant Streptococcus pneumoniae, trovafloxacin generated resistance more slowly than ciprofloxacin. nih.gov
The frequency of selecting for single-step resistant mutants is often lower for trovafloxacin compared to older agents. In one study using Staphylococcus aureus, first-step mutants were selected less frequently with trovafloxacin (at a rate of 1.1 × 10⁻¹⁰ at 2 to 4 times the MIC) than with ciprofloxacin or levofloxacin (B1675101) (3.0 × 10⁻⁷ to 3.0 × 10⁻⁸). nih.gov
The following table summarizes findings from various in vitro studies on the development of resistance to trovafloxacin.
| Bacterial Species | Experimental Method | Initial MIC (µg/mL) | Final MIC (µg/mL) | Passages/Subcultures | Fold Increase in MIC | Reference(s) |
| Streptococcus pneumoniae | Subculturing | 0.06 - 2 | 4 - 16 | 30 - 50 | 8 to >66 | asm.orgnih.gov |
| Streptococcus pneumoniae | Subculturing | 0.06 - 0.125 | 0.5 - 8.0 | 6 - 28 | 8 to 64 | asm.org |
| Staphylococcus aureus | Subculturing | N/A | N/A | 13 - 14 | 512 | oup.comnih.gov |
| Enterococcus faecalis | Subculturing | N/A | N/A | 13 - 14 | Comparable to Ciprofloxacin | oup.comnih.gov |
Note: MIC stands for Minimum Inhibitory Concentration. This table is interactive and can be sorted by column headers.
Advanced Analytical Methodologies for Trovafloxacin Hydrochloride Research
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic methods are indispensable for the analysis of Trovafloxacin (B114552) hydrochloride, offering insights into its molecular structure and enabling precise quantification, often at trace levels.
Solid-phase spectrofluorimetry is a highly sensitive technique utilized for determining trace amounts of fluorescent compounds like Trovafloxacin hydrochloride. This method involves the pre-concentration of the analyte onto a solid support, which enhances the fluorescent signal and minimizes interference from the sample matrix. The solid support, often a resin like Sephadex, is packed into a flow-through cell. researchgate.net The inherent fluorescence of the Trovafloxacin molecule is then measured directly on the solid surface. This approach offers significant advantages over conventional solution-based fluorimetry, including increased sensitivity, improved selectivity, and a reduction in solvent consumption. The selection of an appropriate solid phase and carrier solution pH is critical for optimizing the retention and subsequent detection of the analyte. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules such as this compound. nih.govspringernature.com It provides unparalleled detail about the chemical environment of individual atoms within the molecule.
One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are used to identify the basic carbon-hydrogen framework of the molecule. researchgate.net The chemical shifts, signal integrations, and coupling constants provide critical information for assigning specific protons and carbons to their positions in the molecular structure. core.ac.uk
Two-dimensional (2D) NMR experiments are employed to establish connectivity between different parts of the molecule. researchgate.net Techniques like COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. core.ac.uk These experiments are essential for assembling the complete, unambiguous structure of the Trovafloxacin molecule and confirming its stereochemistry. core.ac.uk
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating this compound from complex matrices and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quantification of fluoroquinolones, including Trovafloxacin. nih.gov The method's versatility allows for analysis in various matrices, from pharmaceutical formulations to biological fluids. nih.govmoca.net.ua Reversed-phase HPLC, typically using a C18 column, is the predominant mode of separation. nih.govmoca.net.ua
Detection can be achieved using either Ultraviolet (UV) or fluorescence (FLD) detectors. nih.govpharmahealthsciences.net Fluorescence detection is generally more sensitive and selective for fluoroquinolones due to their native fluorescence. nih.govnih.gov A simple isocratic HPLC method with fluorimetric detection has been described for the quantitative determination of trovafloxacin in serum and urine. nih.gov The selection of excitation and emission wavelengths is crucial for maximizing sensitivity. For instance, one method for trovafloxacin utilizes an excitation wavelength of 275 nm and an emission wavelength of 405 nm. nih.gov
Table 1: Example HPLC Parameters for Trovafloxacin Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase (e.g., Nucleosil 100-5 C18) nih.gov |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., water with tetrabutylammonium (B224687) phosphate) nih.gov |
| Detection Mode | Fluorescence nih.gov |
| Excitation λ | 275 nm nih.gov |
| Emission λ | 405 nm nih.gov |
| Flow Rate | Isocratic |
This table presents a generalized example of HPLC conditions based on published research.
For studies requiring the highest levels of sensitivity and specificity, Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. nih.govresearchgate.net UHPLC systems use columns with smaller particle sizes (typically under 2 μm), which results in significantly faster analysis times and improved chromatographic resolution compared to conventional HPLC. researchgate.net
The coupling of UHPLC with MS/MS provides definitive identification and quantification. nih.gov The mass spectrometer first ionizes the analyte and then selects the specific parent ion. This ion is fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) approach is exceptionally selective and sensitive, allowing for the detection of this compound at very low concentrations in complex biological or environmental samples. mdpi.com This makes UHPLC-MS/MS an invaluable tool for pharmacokinetic studies and trace environmental analysis. nih.govunito.it
Electrochemical Methods
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional spectroscopic and chromatographic techniques for the determination of electroactive compounds like this compound. cuni.cz These methods are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. saylor.org
A differential-pulse adsorptive stripping voltammetric method has been specifically developed for the determination of trace amounts of Trovafloxacin. nih.gov This technique involves two key steps: an accumulation step where the drug is adsorbed onto the electrode surface at a specific potential, followed by a stripping step where the potential is scanned, and the resulting current from the drug's electrochemical reaction is measured. nih.gov The method has been successfully applied to determine Trovafloxacin in human urine and serum samples. nih.gov
Table 2: Parameters for Differential-Pulse Adsorptive Stripping Voltammetry of Trovafloxacin
| Parameter | Optimal Condition |
|---|---|
| Working Electrode | Hanging Mercury Drop Electrode (HMDE) |
| Buffer | Britton-Robinson buffer (pH 4.5) nih.gov |
| Accumulation Potential | -0.30 V (vs. Ag/AgCl) nih.gov |
| Accumulation Time | 120 s nih.gov |
| Scan Rate | 5 mV s⁻¹ nih.gov |
| Linear Range | 2.0–20.0 ng ml⁻¹ nih.gov |
| Detection Limit | 0.6 ng ml⁻¹ nih.gov |
This table summarizes the optimized experimental parameters for a specific electrochemical method for Trovafloxacin analysis. nih.gov
Differential-Pulse Adsorptive Stripping Voltammetry
A highly sensitive and selective method for the determination of trace amounts of Trovafloxacin is differential-pulse adsorptive stripping voltammetry (DPASV). nih.gov This electrochemical technique is based on the adsorptive preconcentration of the analyte onto the surface of a working electrode, followed by the application of a differential pulse waveform to measure the resulting faradaic current.
The optimal experimental parameters for the assay of Trovafloxacin using DPASV have been established to ensure maximum sensitivity and accuracy. nih.gov These parameters include an accumulation potential of -0.30 V versus a silver/silver chloride (Ag/AgCl) reference electrode and an accumulation time of 120 seconds. nih.gov The voltammetric determination is then carried out by scanning the potential, which yields a peak current proportional to the concentration of Trovafloxacin. This method has been successfully applied to the determination of Trovafloxacin in human urine and serum samples. nih.gov
The selection of a differential pulse waveform enhances the sensitivity of the measurement by minimizing the contribution of non-faradaic (capacitive) current and improving the signal-to-noise ratio. biointerfaceresearch.com The adsorptive stripping step allows for the preconcentration of Trovafloxacin from dilute solutions, thereby significantly lowering the detection limit. nih.govmdpi.com
Method Validation Parameters for Research Applications
Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. jddtonline.infoscielo.br For research applications involving this compound, the validation of analytical methods ensures the quality, reliability, and consistency of the data generated. jddtonline.info Key parameters for validation in a laboratory setting include sensitivity, selectivity, and reproducibility. wjarr.comgavinpublishers.com
Assessment of Sensitivity, Selectivity, and Reproducibility in Laboratory Settings
Sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often expressed in terms of the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. jddtonline.infowjarr.com For the differential-pulse adsorptive stripping voltammetric method for Trovafloxacin, a detection limit of 0.3 ng/mL has been reported, highlighting its high sensitivity. nih.gov
Selectivity , or specificity, is the ability of the method to measure the analyte of interest accurately and specifically in the presence of other components that may be expected to be present in the sample matrix. gavinpublishers.com For Trovafloxacin analysis, this means the method should be able to distinguish Trovafloxacin from its potential impurities, degradation products, or endogenous substances in biological fluids. scielo.br In voltammetric methods, selectivity can be achieved by optimizing the supporting electrolyte, pH, and the accumulation and stripping potentials to minimize interferences. nih.gov
Reproducibility refers to the ability of an analytical method to produce consistent results over time and under different experimental conditions, such as with different analysts, equipment, or laboratories. researchgate.net It is a measure of the method's precision. researchgate.net Reproducibility is typically assessed by determining the standard deviation or relative standard deviation (RSD) of a series of measurements. researchgate.net For the DPASV determination of Trovafloxacin, a relative standard deviation of 3.8% for a concentration of 5.0 ng/mL has been demonstrated, indicating good reproducibility. nih.gov
The validation of these parameters is essential for ensuring that the analytical method for this compound is robust and reliable for research purposes. The following interactive data table summarizes the key validation parameters and their significance.
| Validation Parameter | Description | Significance in this compound Research |
| Sensitivity | The ability to detect and quantify low concentrations of the analyte. | Crucial for trace analysis in biological matrices and for studying low-level impurities. |
| Selectivity | The ability to differentiate the analyte from other substances in the sample. | Ensures that the measured signal is solely due to Trovafloxacin, avoiding false positive results. |
| Reproducibility | The consistency of results under varied conditions. | Confirms the reliability and transferability of the method between different research settings. |
Q & A
Q. What are the key physicochemical properties of trovafloxacin hydrochloride, and how should they inform experimental handling?
this compound (C₂₀H₁₅F₃N₄O₃·HCl) is characterized by a molecular weight of 416.35 g/mol, a melting point of 246°C (decomposition), and a density of 1.612 g/cm³. Its stability is temperature-sensitive, requiring storage at -20°C in a dry environment to prevent degradation. Researchers should validate purity via high-performance liquid chromatography (HPLC) and monitor hygroscopicity during handling .
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₀H₁₅F₃N₄O₃·HCl |
| Melting Point | 246°C (decomposition) |
| Storage Conditions | -20°C, dry, sealed container |
| Stability | Degrades at room temperature |
Q. How should researchers design in vitro assays to evaluate trovafloxacin’s antibacterial activity?
Use standardized broth microdilution assays (per CLSI guidelines) with bacterial strains expressing varying resistance mechanisms. Include positive controls (e.g., ciprofloxacin) and negative controls (sterile media). Minimum inhibitory concentration (MIC) values should be determined in triplicate to account for variability. Validate results with time-kill kinetics studies to assess bactericidal vs. bacteriostatic effects .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow OSHA Hazard Communication Standard (HCS) guidelines: use personal protective equipment (PPE), including nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap and water. For accidental ingestion, seek medical attention and provide the safety data sheet (SDS) to healthcare providers. Store separately from reactive chemicals in ventilated cabinets .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data for trovafloxacin be resolved in preclinical studies?
Discrepancies in bioavailability or half-life may arise from differences in animal models (e.g., rodents vs. primates) or administration routes (oral vs. intravenous). Conduct cross-species comparative studies using LC-MS/MS to quantify plasma concentrations. Adjust for protein binding differences (reported at ~60% in humans) and validate findings with physiologically based pharmacokinetic (PBPK) modeling .
Q. What methodologies are recommended to investigate trovafloxacin’s dual action as a topoisomerase inhibitor and anti-inflammatory agent?
Combine enzyme inhibition assays (e.g., DNA gyrase supercoiling assays) with cytokine profiling in LPS-stimulated macrophages. Use siRNA knockdown to isolate topoisomerase II’s role in anti-inflammatory effects. Cross-validate results with computational docking studies (e.g., AutoDock Vina) to identify binding affinities for both bacterial and host targets .
Q. How should researchers optimize experimental designs to assess trovafloxacin’s hepatotoxicity risks?
Employ primary human hepatocyte cultures or 3D liver spheroid models to simulate in vivo conditions. Measure biomarkers like ALT/AST release and mitochondrial membrane potential. Compare trovafloxacin’s cytotoxicity profile with safer fluoroquinolones (e.g., moxifloxacin) using dose-response curves. Integrate transcriptomic data (RNA-seq) to identify toxicity-related pathways .
Q. What strategies validate trovafloxacin’s potential repurposing for viral infections, as suggested by computational predictions?
Test trovafloxacin against viral proteases (e.g., SARS-CoV-2 3CLpro) using fluorescence resonance energy transfer (FRET) assays. Pair computational hits (e.g., molecular docking scores < -8.0 kcal/mol) with cell-based antiviral assays (e.g., plaque reduction in Vero E6 cells). Confirm specificity via selectivity panels against human off-target proteases .
Q. How can researchers address discrepancies in trovafloxacin’s efficacy between planktonic vs. biofilm bacterial communities?
Use Calgary Biofilm Device assays to quantify biofilm-specific MIC values. Incorporate confocal microscopy with live/dead staining to visualize biofilm penetration. Compare gene expression profiles (RNA-seq) of biofilm-associated bacteria to identify resistance mechanisms (e.g., efflux pump upregulation) .
Q. What analytical techniques are most robust for quantifying trovafloxacin degradation products under varying pH conditions?
Apply UPLC-QTOF-MS to identify degradation pathways. Simulate acidic (pH 3.0) and alkaline (pH 9.0) conditions at 37°C, sampling at intervals (0, 24, 48 hrs). Compare fragmentation patterns with reference standards and use quantum mechanical calculations (e.g., DFT) to predict reactive intermediates .
Q. How should meta-analyses be structured to reconcile trovafloxacin’s clinical trial outcomes with post-market surveillance data?
Include stratified subgroup analyses by patient demographics (e.g., age, liver function) and infection type (e.g., respiratory vs. urinary). Apply GRADE criteria to evaluate evidence quality and use funnel plots to detect publication bias. Cross-reference FDA Adverse Event Reporting System (FAERS) data to identify underreported toxicities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
